4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine
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Overview
Description
4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound that features a thienopyrimidine core, a piperidine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine ring and the thiomorpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit protein kinases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable selective interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22N4OS2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22N4OS2/c1-12-10-24-15-14(12)18-11-19-16(15)21-4-2-3-13(9-21)17(22)20-5-7-23-8-6-20/h10-11,13H,2-9H2,1H3 |
InChI Key |
SUGPAPBDLRZFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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